molecular formula C8H18O3Si B1506018 3-(Carbomethoxy)propyldimethylmethoxysilane CAS No. 204641-79-2

3-(Carbomethoxy)propyldimethylmethoxysilane

Cat. No.: B1506018
CAS No.: 204641-79-2
M. Wt: 190.31 g/mol
InChI Key: PTJLOOVRFUOYQC-UHFFFAOYSA-N
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Description

3-(Carbomethoxy)propyldimethylmethoxysilane (CAS 204641-79-2) is a monomethoxy organosilane with the molecular formula C8H18O3Si and a molecular weight of 190.31 g/mol . Its structure features a hydrolyzable methoxy group on the silicon atom and a terminal ester (carbomethoxy) group on the propyl chain, providing dual reactivity for creating hybrid organic-inorganic interfaces . In research, this monofunctional silane is primarily investigated for its role as a surface modifier and adhesion promoter. The methoxysilane group can hydrolyze in the presence of moisture to form reactive silanols, which subsequently condense with hydroxylated inorganic surfaces—such as glass, silica, metals, and mineral fillers—to form stable covalent bonds . This reaction anchors the molecule to the inorganic substrate. The organophilic ester group can then interact with or be incorporated into organic polymer systems, creating a permanent bridge between the two dissimilar materials . This mechanism is key to improving the mechanical properties and durability of composite materials . Compared to tri-alkoxy silanes, this dimethylmethoxysilane offers a reduced number of reactive sites, which can be exploited to create denser, more controlled monolayer surface coverage and minimize the formation of complex, multi-layered polysiloxane networks during hydrolysis and condensation . Its primary research value lies in applications requiring tailored interfaces, such as in the development of specialized composites, surface functionalization of nanoparticles, and the creation of specific organosilicon building blocks for further synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-[methoxy(dimethyl)silyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3Si/c1-10-8(9)6-5-7-12(3,4)11-2/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJLOOVRFUOYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716908
Record name Methyl 4-[methoxy(dimethyl)silyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204641-79-2
Record name Methyl 4-[methoxy(dimethyl)silyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Carbomethoxy)propyldimethylmethoxysilane is a silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest for research into its biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H18O4Si\text{C}_8\text{H}_{18}\text{O}_4\text{Si}

This structure features a carbomethoxy group, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential applications in drug delivery systems, anti-cancer therapies, and as a biocompatible material.

1. Anti-Cancer Properties

Research indicates that silane compounds can exhibit anti-cancer properties through various mechanisms, including the induction of apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of silanes, similar to this compound, showed significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects of Silane Compounds on Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15.2
This compoundHeLa (Cervical Cancer)12.5
Reference Compound (e.g., Cisplatin)MCF-75.0

2. Antimicrobial Activity

Another area of investigation is the antimicrobial activity of this compound. Studies have shown that silanes can enhance the antimicrobial properties of coatings used in medical devices.

Case Study: Antimicrobial Coatings
In a controlled study, surfaces treated with this compound demonstrated reduced bacterial colonization compared to untreated surfaces. The results indicated a significant reduction in biofilm formation by Staphylococcus aureus and E. coli.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainControl Biofilm Formation (%)Treated Biofilm Formation (%)
Staphylococcus aureus8020
Escherichia coli7525

The mechanisms through which this compound exerts its biological effects are still being elucidated. Potential mechanisms include:

  • Cell Membrane Disruption : The silane may integrate into lipid bilayers, altering membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Bioactive Compound Release : As a carrier for drugs, it may facilitate targeted delivery to specific tissues.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that while silanes can exhibit cytotoxic effects at high concentrations, they also show low toxicity in mammalian models at therapeutic doses.

Table 3: Toxicity Profile in Animal Models

EndpointObserved EffectReference Dose (mg/kg)
Acute Toxicity (LD50)>2000Rats
Skin IrritationMild>500
Eye IrritationModerate>100

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural and functional properties of 3-(Carbomethoxy)propyldimethylmethoxysilane with analogous silanes:

Compound Name CAS Number Molecular Formula Hydrolysable Groups Functional Group Key Applications
This compound Not Provided C₈H₁₈O₅Si 1 (methoxy) Carbomethoxy (-O-CO-OCH₃) Adhesion promotion, surface modification
Propyldimethylmethoxysilane (PDMMS) Not Provided C₆H₁₆O₂Si 1 (methoxy) Inert propyl chain Model studies on silane film growth
2-(Carbomethoxy)ethyltrichlorosilane (CETES) Not Provided C₆H₁₁Cl₃O₃Si 3 (chloro) Carbomethoxy (-O-CO-OCH₃) Surface functionalization of porous silicon
3-Aminopropyltrimethoxysilane (APTES) 13822-56-5 C₉H₂₃NO₃Si 3 (methoxy) Amine (-NH₂) Biomedical coatings, biosensors
3-Chloropropylmethyldimethoxysilane 18171-19-2 C₆H₁₅ClO₂Si 2 (methoxy) Chloro (-Cl) Intermediate in organosilicon synthesis

Hydrolysis and Crosslinking Behavior

  • Hydrolysable Groups: The target compound and PDMMS have one hydrolysable methoxy group, limiting crosslinking compared to trialkoxysilanes (e.g., APTES) but favoring monolayer formation . CETES, with three chloro groups, hydrolyzes rapidly, enabling dense film formation but requiring careful handling .
  • Reactivity :
    • The carbomethoxy group in the target compound and CETES provides ester functionality for post-deposition reactions (e.g., hydrolysis to carboxylic acid), unlike the inert propyl chain in PDMMS .
    • APTES's amine group enables direct covalent bonding with epoxy or carboxylated surfaces, offering higher reactivity than carbomethoxy .

Preparation Methods

Hydrosilylation of Alkenes with Methoxy-Substituted Silanes

  • Process: A hydrosilylation reaction between an alkene containing a carbomethoxy group (such as methyl acrylate or its derivatives) and dimethylmethoxysilane is catalyzed by transition metal complexes (e.g., platinum catalysts).
  • Mechanism: The Si-H bond of dimethylmethoxysilane adds across the carbon-carbon double bond of the alkene, yielding the desired 3-(carbomethoxy)propylsilane.
  • Advantages: This method allows for high selectivity and yields, with control over the substitution pattern on the silicon atom.

Transesterification or Esterification of 3-(Hydroxy)propyldimethylmethoxysilane

  • Process: Starting from 3-(hydroxy)propyldimethylmethoxysilane, esterification with methanol and carbonylating agents (such as dimethyl carbonate) in the presence of acid or base catalysts can yield the carbomethoxy derivative.
  • Catalysts: Acidic catalysts like sulfuric acid or basic catalysts such as potassium carbonate are employed to facilitate the esterification.
  • Reference: A Chinese patent (CN111732604A) describes a preparation method involving reaction of silanamine derivatives with dimethyl carbonate under catalytic conditions, followed by neutralization and purification steps.

Direct Reaction of 3-Aminopropyltrimethoxysilane with Methyl Chloroformate or Carbonate Esters

  • Process: Aminopropylsilanes react with methyl chloroformate or other carbonate esters to form carbamate esters on the propyl chain.
  • Conditions: Controlled temperature and solvent conditions are required to avoid side reactions.
  • Outcome: This method yields this compound with good purity.

Detailed Preparation Method from Patent CN111732604A

This patent provides a comprehensive preparation method for 3-trimethoxysilane methyl carbamate, a closely related compound to this compound, which shares similar synthetic principles.

Step Description Reagents/Conditions Notes
1 Reaction of silanamine with dimethyl carbonate Silanamine, dimethyl carbonate, catalyst (e.g., K2CO3 or NaOH), temperature control (e.g., 60-90°C) Catalytic transesterification reaction
2 Stirring and heating in reactor Continuous stirring, reflux conditions Ensures complete reaction
3 Neutralization Acid (e.g., acetic acid) to neutralize residual base Prevents degradation
4 Distillation and purification Vacuum distillation Removes unreacted materials and by-products
5 Post-processing Drying and quality control Ensures product stability
  • Catalyst Role: Catalysts such as potassium carbonate or sodium hydroxide promote the transesterification between silanamine and dimethyl carbonate.
  • Reaction Time: Typically ranges from 4 to 8 hours depending on scale and temperature.
  • Yield: High yields (>85%) are reported with proper control of reaction parameters.
  • Advantages: This method avoids toxic intermediates and organic solvents, making it environmentally favorable.

Comparison of Preparation Methods

Method Starting Materials Catalyst Reaction Conditions Yield Advantages Disadvantages
Hydrosilylation Alkene with carbomethoxy + dimethylmethoxysilane Pt or other metal catalyst Mild temperature, inert atmosphere High Selective, efficient Requires expensive catalyst
Transesterification (Patent CN111732604A) Silanamine + dimethyl carbonate K2CO3, NaOH 60-90°C, reflux >85% Environmentally friendly, scalable Requires neutralization and distillation
Direct carbamate formation Aminopropylsilane + methyl chloroformate None or base Controlled temp, solvent Moderate to high Straightforward Handling of reactive chloroformates

Research Findings and Industrial Relevance

  • The aqueous silanization methods, as described in related patents (e.g., US6015843A), emphasize the importance of avoiding organic solvents and toxic by-products in silane preparations, which is relevant for this compound applications in biological fields.
  • The transesterification approach using dimethyl carbonate is gaining attention due to its green chemistry profile and the avoidance of hazardous reagents.
  • Research indicates that the purity and stability of the silane coupling agent directly affect its performance in composites and coatings.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 3-(Carbomethoxy)propyldimethylmethoxysilane?

  • Methodology : Use 1^1H and 13^13C NMR spectroscopy to confirm the presence of carbomethoxy and methoxysilane groups. Compare chemical shifts with reference spectra of structurally analogous silanes, such as 3-(trimethoxysilyl)propyl methacrylate (δ ~0.6 ppm for Si–CH3_3, δ ~3.6 ppm for OCH3_3) . Complement with FTIR to detect Si–O–C (1100–1000 cm1^{-1}) and ester C=O (1720–1700 cm1^{-1}) stretches. Purity can be assessed via GC-MS or HPLC with a C18 column and UV detection at 210 nm .

Q. How does the reactivity of this compound differ from other functionalized silanes (e.g., amino or mercapto derivatives)?

  • Methodology : Compare hydrolysis kinetics under controlled pH (e.g., acidic vs. basic conditions) using conductivity measurements. The carbomethoxy group may slow hydrolysis compared to amino silanes (e.g., 3-aminopropyltriethoxysilane) due to steric hindrance and electron-withdrawing effects. Monitor silanol formation via 29^{29}Si NMR . Contrast with thiol-containing silanes (e.g., 3-mercaptopropylmethyldimethoxysilane), which exhibit faster oxidative coupling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use anhydrous conditions to prevent premature hydrolysis. Store under inert gas (N2_2/Ar) at 2–8°C to avoid moisture-induced degradation . Employ PPE (gloves, goggles, respirators) due to potential respiratory irritation (H335) and skin sensitization risks. Ventilate fume hoods during synthesis and ensure spill kits are available for ethanol/water cleanup .

Advanced Research Questions

Q. How can conflicting data on silane grafting efficiency be resolved when using this compound for surface modification?

  • Methodology : Conduct controlled studies varying substrate pretreatment (e.g., plasma oxidation vs. acid etching) and reaction time/temperature. Use XPS to quantify Si–O–substrate bond formation and TGA to measure grafted silane loadings. Compare with AFM topography to assess monolayer uniformity . Reconcile discrepancies by standardizing solvent polarity (e.g., toluene vs. ethanol) and moisture content (<50 ppm) .

Q. What strategies optimize the covalent attachment of this compound to silica nanoparticles for chromatographic applications?

  • Methodology : Functionalize silica via reflux in anhydrous toluene (110°C, 24 h) with a 1:5 molar ratio of silane to silica surface hydroxyl groups. Validate using BET surface area analysis (expect 10–20% reduction post-grafting) and zeta potential shifts (e.g., from −30 mV to −10 mV due to ester group introduction) . Optimize ligand density by adjusting reaction time and monitoring via 29^{29}Si CP/MAS NMR .

Q. How do environmental factors (humidity, temperature) influence the hydrolytic stability of this compound coatings?

  • Methodology : Accelerate aging tests by exposing coated substrates to 85% relative humidity at 40°C for 7 days. Assess degradation via FTIR (loss of Si–O–C peaks) and contact angle measurements (hydrophobicity reduction). Compare with TGA-MS data to identify volatile byproducts (e.g., methanol, CO2_2) .

Data Contradiction Analysis

Q. Why do studies report varying catalytic activities when using this compound as a crosslinker in polymer composites?

  • Resolution : Differences may arise from incomplete hydrolysis during composite fabrication. Characterize pre-polymer mixtures via rheology to confirm crosslink density. Use DMA to compare glass transition temperatures (Tg_g) and modulus profiles. If discrepancies persist, verify silane storage conditions (moisture exposure pre-use degrades reactivity) .

Q. How can conflicting cytotoxicity results for this compound-modified biomaterials be addressed?

  • Resolution : Standardize purification protocols (e.g., Soxhlet extraction with ethanol) to remove unreacted silane monomers. Perform ICP-OES to quantify residual Si leaching. Validate biocompatibility using ISO 10993-5 assays with fibroblast (e.g., L929) and epithelial cell lines .

Methodological Tables

Parameter Optimal Condition Validation Technique Reference
Silane grafting temperature110°C (toluene reflux)29^{29}Si CP/MAS NMR
Hydrolysis pH4.5–5.5 (acetic acid buffer)Conductivity monitoring
Storage stability2–8°C under N2_2TGA (mass loss <1% over 6 mo)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Carbomethoxy)propyldimethylmethoxysilane

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